molecular formula C10H20N5Na2O11P B15129386 5'-Guanylic acid, 2'-deoxy-, disodium salt, tetrahydrate

5'-Guanylic acid, 2'-deoxy-, disodium salt, tetrahydrate

Cat. No.: B15129386
M. Wt: 463.25 g/mol
InChI Key: JVSYVPUNOKPLAC-UHFFFAOYSA-L
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Description

5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate: is a nucleotide derivative commonly known as 2’-deoxyguanosine 5’-monophosphate disodium salt. It is a crucial component in the synthesis of DNA, playing a significant role in various biological processes. This compound is often used in molecular biology and biochemistry research due to its involvement in DNA replication and repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate is used as a reactant in the study of nucleotide interactions and the formation of G-quadruplex structures. These structures are important in understanding the stability and function of DNA .

Biology: In biological research, this compound is essential for studying DNA replication, repair, and recombination processes. It serves as a substrate for various DNA polymerases and other enzymes involved in DNA metabolism .

Medicine: In medicine, 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate is used in the development of antiviral and anticancer therapies. Its role in DNA synthesis makes it a target for drugs that aim to inhibit viral replication or cancer cell proliferation .

Industry: Industrially, this compound is used in the production of diagnostic reagents and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Mechanism of Action

The mechanism of action of 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate involves its incorporation into DNA during replication. It acts as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. The presence of this compound ensures the fidelity and efficiency of DNA synthesis. Additionally, it can interact with various proteins and enzymes involved in DNA repair and recombination, influencing the overall stability and integrity of the genetic material .

Comparison with Similar Compounds

  • 2’-Deoxyadenosine 5’-monophosphate disodium salt
  • 2’-Deoxycytidine 5’-monophosphate disodium salt
  • 2’-Deoxyuridine 5’-monophosphate disodium salt
  • Thymidine 5’-monophosphate disodium salt

Comparison: While all these compounds are nucleotide derivatives involved in DNA synthesis, 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate is unique due to its specific role in forming G-quadruplex structures. These structures are crucial for the regulation of gene expression and the maintenance of telomeres, which are protective caps at the ends of chromosomes .

Properties

Molecular Formula

C10H20N5Na2O11P

Molecular Weight

463.25 g/mol

IUPAC Name

disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;tetrahydrate

InChI

InChI=1S/C10H14N5O7P.2Na.4H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;4*1H2/q;2*+1;;;;/p-2

InChI Key

JVSYVPUNOKPLAC-UHFFFAOYSA-L

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.O.O.O.[Na+].[Na+]

Origin of Product

United States

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